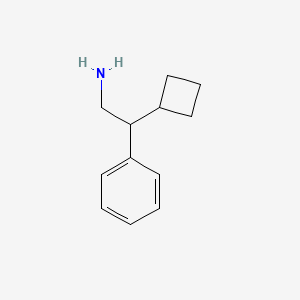

2-Cyclobutyl-2-phenylethan-1-amine

Description

2-Cyclobutyl-2-phenylethan-1-amine (C₁₂H₁₇N) is a secondary amine featuring a cyclobutyl group and a phenyl group attached to a central ethanamine backbone. Its molecular weight is 175.1361 Da, and its InChIKey is RMOURVVMAJAXGD-UHFFFAOYSA-N . The compound is primarily utilized as a building block in organic synthesis, with its hydrochloride derivative (2-cyclobutyl-2-phenylethan-1-amine hydrochloride) being listed in commercial catalogs for pharmaceutical and materials research . Patent activity for this compound is notable (6 patents), though peer-reviewed literature remains sparse . The cyclobutyl ring introduces steric strain and conformational rigidity, which may influence its reactivity and interaction with biological targets compared to other alicyclic amines.

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2-cyclobutyl-2-phenylethanamine |

InChI |

InChI=1S/C12H17N/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 |

InChI Key |

RMOURVVMAJAXGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(CN)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-phenylethan-1-amine typically involves the following steps:

Cyclobutylation: The introduction of a cyclobutyl group to the phenylethanamine backbone can be achieved through a Grignard reaction. This involves the reaction of cyclobutylmagnesium bromide with phenylethanamine under anhydrous conditions.

Amine Protection: The amine group is often protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions.

Cyclobutylation Reaction: The protected amine is then subjected to a cyclobutylation reaction using cyclobutyl bromide in the presence of a base such as sodium hydride.

Deprotection: The final step involves the removal of the protecting group to yield 2-Cyclobutyl-2-phenylethan-1-amine.

Industrial Production Methods

Industrial production methods for 2-Cyclobutyl-2-phenylethan-1-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-phenylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or secondary amines.

Substitution: Various substituted amines.

Scientific Research Applications

2-Cyclobutyl-2-phenylethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Cyclobutyl vs.

Chlorinated Derivatives : The addition of a chlorine atom (e.g., 2-(4-chlorophenyl)-2-cyclobutylethan-1-amine) increases lipophilicity (higher XlogP) and may improve binding to hydrophobic targets, though synthetic challenges arise due to steric hindrance .

Diphenyl Analogues : 2,2-Diphenylethan-1-amine lacks the cyclobutyl group, resulting in lower steric constraints and higher XlogP (3.1), making it more suited for aromatic stacking interactions in drug design .

Physicochemical and Functional Differences

- Lipophilicity : The XlogP of 2-cyclobutyl-2-phenylethan-1-amine (~2.2) is comparable to its chlorinated derivative (2-(2-chlorophenyl)cyclobutan-1-amine, XlogP=2.2) but lower than diphenyl analogues (XlogP=3.1), suggesting moderate membrane permeability .

- Synthetic Utility : The cyclobutyl-phenyl combination in 2-cyclobutyl-2-phenylethan-1-amine offers a balance between rigidity and reactivity, distinguishing it from cycloheptyl-containing amines (e.g., 2-cycloheptylethan-1-amine in ), which have larger, less-strained rings and lower conformational control .

- Patent vs. Literature Activity : Unlike 2,2-diphenylethan-1-amine (widely cited in medicinal chemistry ), 2-cyclobutyl-2-phenylethan-1-amine’s 6 patents indicate proprietary industrial interest, possibly in niche applications like kinase inhibitors or polymer additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.